Lck Inhibitor II

概要

説明

Lck Inhibitor II is a chemical compound specifically designed to inhibit the activity of lymphocyte-specific protein tyrosine kinase (Lck). Lck is a member of the Src family of protein tyrosine kinases and plays a crucial role in the activation and signaling of T lymphocytes. By inhibiting Lck, this compound has potential therapeutic applications in treating various diseases, including cancer and autoimmune disorders .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Lck Inhibitor II typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic route can vary depending on the desired chemical structure and functional groups. Commonly, the synthesis involves:

- Formation of the core structure through cyclization reactions.

- Introduction of functional groups via substitution reactions.

- Purification and isolation of the final product using chromatographic techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the final product meets the required specifications .

化学反応の分析

Types of Reactions: Lck Inhibitor II can undergo various chemical reactions, including:

Oxidation: Conversion of specific functional groups to their oxidized forms.

Reduction: Reduction of nitro groups to amines.

Substitution: Introduction of different substituents on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenation using reagents like bromine or chlorine, followed by nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation of an alcohol group may yield a ketone or aldehyde, while reduction of a nitro group results in an amine .

科学的研究の応用

Scientific Research Applications

-

Cancer Research

- Therapeutic Potential : Lck plays a crucial role in T cell activation and proliferation, which is significant in the context of cancer. Inhibiting Lck can reduce T cell-mediated immune responses that may contribute to tumor growth. Studies have shown that Lck inhibitors can induce apoptosis in cancer cells, particularly in colon cancer models .

- Case Study : A recent study demonstrated that a novel Lck inhibitor exhibited significant anti-proliferative effects on various colon cancer cell lines, with IC50 values indicating strong efficacy .

-

Autoimmune Diseases

- Therapeutic Applications : By modulating T cell activity, Lck inhibitors like Lck Inhibitor II have potential applications in treating autoimmune disorders such as rheumatoid arthritis and lupus. Inhibition of Lck has been shown to suppress inflammatory responses mediated by T cells .

- Case Study : Research indicated that Lck inhibition could attenuate lung fibrosis by reducing TGF-β production in regulatory T cells, highlighting its therapeutic potential in fibrotic diseases .

-

Signal Transduction Studies

- Research Tool : this compound serves as a valuable tool for studying kinase inhibition and signal transduction pathways in T cells. It aids researchers in elucidating the roles of specific kinases in cellular signaling processes.

- Data Table : The following table summarizes the inhibitory potency of this compound against various kinases:

| Kinase | IC50 (nM) |

|---|---|

| Lck | 2 |

| Btk | 9 |

| Lyn | 3 |

| Txk | 26 |

Advanced Applications

-

Photonic Control of Kinase Activity

- Recent advancements have introduced light-responsive molecular tools that allow for real-time control and monitoring of Lck activity using light. This innovative approach enables researchers to manipulate kinase activity with high spatiotemporal resolution, facilitating detailed studies on Lck's role in cellular functions .

- Predictive Modeling for Drug Discovery

作用機序

Lck Inhibitor II exerts its effects by binding to the active site of Lck, thereby preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways that are essential for T cell activation and proliferation. The molecular targets include the ATP-binding site of Lck, and the pathways involved are primarily related to T cell receptor (TCR) signaling .

類似化合物との比較

Dasatinib: Another kinase inhibitor that targets multiple kinases, including Lck.

A-770041: A selective Lck inhibitor with similar applications in cancer and autoimmune disease research.

Uniqueness: Lck Inhibitor II is unique in its specific targeting of Lck with high affinity and selectivity. Unlike broader-spectrum kinase inhibitors, this compound minimizes off-target effects, making it a valuable tool for precise modulation of T cell activity .

生物活性

Lck Inhibitor II is a selective compound targeting the lymphocyte-specific protein tyrosine kinase (Lck), which plays a crucial role in T-cell receptor (TCR) signaling and various immune responses. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various models, and implications for therapeutic applications.

Lck is a member of the Src family kinases, which are critical for T-cell activation and proliferation. This compound binds selectively to the ATP-binding site of Lck, inhibiting its phosphorylation activity. This inhibition disrupts downstream signaling pathways, leading to reduced T-cell activation and proliferation.

- Binding Affinity : this compound exhibits a high binding affinity with an IC50 value in the low micromolar range, indicating potent inhibition of Lck activity .

Efficacy in Preclinical Models

Numerous studies have evaluated the efficacy of this compound in various preclinical models, particularly in T-cell acute lymphoblastic leukemia (T-ALL) and inflammatory conditions.

Case Study: T-ALL

In a study involving T-ALL cell lines, this compound demonstrated significant anti-proliferative effects. The compound was tested against dasatinib-sensitive and dasatinib-insensitive cell lines:

| Compound | Cell Line | IC50 (nM) | Effect |

|---|---|---|---|

| This compound | HSB-2 | 0.121 | Superior anti-proliferative |

| Dasatinib | HSB-2 | 0.307 | Moderate anti-proliferative |

| Saracatinib | HSB-2 | 17.41 | Less effective |

This compound exhibited superior degradation activity against LCK proteins compared to other inhibitors .

Case Study: Lung Fibrosis

In models of lung fibrosis, this compound was shown to reduce TGF-β production from regulatory T cells (Tregs), thereby attenuating fibrosis. The compound decreased the infiltration of TGF-β-producing CD4+ T-cells into lung tissue:

| Measurement | Control | This compound |

|---|---|---|

| Ashcroft Score | High | Significantly reduced |

| Hydroxyproline Content | Elevated | Lowered |

| TGF-β Concentration (BALF) | High | Significantly reduced |

This study supports the potential of Lck inhibitors in treating fibrotic diseases by modulating immune responses .

Structure-Activity Relationship (SAR)

The efficacy of this compound has been linked to its structural features. SAR studies have identified key modifications that enhance selectivity and potency:

- Core Structure : The pyrazolopyrimidine scaffold is essential for binding affinity.

- Selectivity : Modifications to the hinge region interactions have been shown to improve selectivity over other Src family kinases .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that while this compound has favorable absorption characteristics, it may exhibit poor oral bioavailability and clearance rates. Further optimization is necessary to enhance its therapeutic profile.

特性

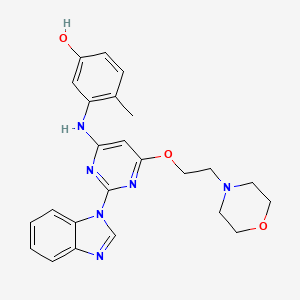

IUPAC Name |

3-[[2-(benzimidazol-1-yl)-6-(2-morpholin-4-ylethoxy)pyrimidin-4-yl]amino]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O3/c1-17-6-7-18(31)14-20(17)26-22-15-23(33-13-10-29-8-11-32-12-9-29)28-24(27-22)30-16-25-19-4-2-3-5-21(19)30/h2-7,14-16,31H,8-13H2,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDNLOIZODSWFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)NC2=CC(=NC(=N2)N3C=NC4=CC=CC=C43)OCCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。